Cysteinyltyrosine
Overview
Description
Cysteinyltyrosine is a dipeptide composed of the amino acids cysteine and tyrosine It is formed through a peptide bond between the carboxyl group of cysteine and the amino group of tyrosine
Preparation Methods
Synthetic Routes and Reaction Conditions: Cysteinyltyrosine can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The synthesis typically involves the following steps:
Activation of the Carboxyl Group: The carboxyl group of cysteine is activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling Reaction: The activated cysteine is then coupled with the amino group of tyrosine in the presence of a coupling reagent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt).
Deprotection: Protecting groups used to protect the functional groups of the amino acids during synthesis are removed to yield the final dipeptide.
Industrial Production Methods: Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on the desired scale and purity of the product. Industrial methods often employ automated peptide synthesizers to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Cysteinyltyrosine can undergo various chemical reactions, including:
Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds or sulfenic, sulfinic, and sulfonic acids.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The phenolic hydroxyl group of tyrosine can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of metal catalysts.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of cystine (disulfide-linked cysteine) or sulfenic, sulfinic, and sulfonic acids.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of substituted tyrosine derivatives.
Scientific Research Applications
Cysteinyltyrosine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Investigated for its role in protein structure and function, particularly in the formation of disulfide bonds.
Medicine: Explored for its potential therapeutic applications, including antioxidant properties and as a precursor for bioactive peptides.
Industry: Utilized in the synthesis of peptide-based materials and as a building block for complex peptide drugs.
Mechanism of Action
The mechanism of action of cysteinyltyrosine involves its ability to form disulfide bonds, which are crucial for the structural stability and function of proteins. The thiol group of cysteine can undergo oxidation to form a disulfide bond with another cysteine residue, stabilizing the protein’s tertiary and quaternary structures. Additionally, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and aromatic interactions, further contributing to protein stability and function.
Comparison with Similar Compounds
Cysteinyltyrosine can be compared with other dipeptides and amino acid derivatives:
Cysteinylglycine: Similar in structure but lacks the aromatic ring of tyrosine, resulting in different chemical properties and reactivity.
Tyrosylcysteine: An isomer with the reverse sequence of amino acids, leading to different biological activities and interactions.
Glutathione: A tripeptide containing cysteine, glutamate, and glycine, known for its antioxidant properties and role in cellular redox balance.
This compound is unique due to the presence of both a thiol group and an aromatic ring, allowing it to participate in a wide range of chemical and biological interactions.
Properties
IUPAC Name |
(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c13-9(6-19)11(16)14-10(12(17)18)5-7-1-3-8(15)4-2-7/h1-4,9-10,15,19H,5-6,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWKJOBKSMVCV-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CS)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70148766 | |
Record name | Cysteinyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1089-23-2 | |
Record name | Cysteinyltyrosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cysteinyltyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70148766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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